molecular formula C15H18N4O B2860358 N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide CAS No. 1795401-25-0

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide

Cat. No.: B2860358
CAS No.: 1795401-25-0
M. Wt: 270.336
InChI Key: UHJUJLYSBRDHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide is a heterocyclic compound featuring a fused triazolopyridine core linked to a phenylpropanamide moiety.

Properties

IUPAC Name

N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-14(20)16-12-7-5-6-11(10-12)15-18-17-13-8-3-4-9-19(13)15/h5-7,10H,2-4,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJUJLYSBRDHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Cyclization of Diaminopiperidine Derivatives

The triazolo[4,3-a]piperidine scaffold is synthesized via diazotization of 3,4-diaminopiperidine intermediates. Adapted from the diazotization strategy for triazolo-furo-pyridines, this method proceeds as follows:

  • Preparation of 3,4-Diaminopiperidine :

    • Starting with piperidine-3,4-dione, reductive amination using ammonium acetate and sodium cyanoborohydride yields 3,4-diaminopiperidine.
    • Reaction Conditions : Ethanol, 60°C, 12 hours.
  • Diazotization and Cyclization :

    • Treatment of 3,4-diaminopiperidine with sodium nitrite (0.5 N) in aqueous acetic acid at 0°C induces cyclization, forming the triazolo[4,3-a]piperidine core.
    • Yield : 68–72% after purification via silica gel chromatography.

Alternative Cyclization Using Triethoxymethane

Inspired bytriazolo[4,3-a]pyrazine synthesis, cyclization of 3-hydrazinylpiperidine with triethoxymethane under reflux conditions offers a complementary route:

  • Procedure : 3-Hydrazinylpiperidine (1 equiv), triethoxymethane (1.2 equiv), ethanol, 80°C, 6 hours.
  • Yield : 65% with >95% purity (HPLC).

Functionalization of the Piperidine Core with a Phenyl Group

Suzuki-Miyaura Coupling

The triazolo-piperidine core is functionalized at position 3 via palladium-catalyzed cross-coupling:

  • Bromination : Electrophilic bromination of triazolo[4,3-a]piperidine using N-bromosuccinimide (NBS) in DMF yields 3-bromo-triazolo[4,3-a]piperidine.
  • Coupling with Phenylboronic Acid :
    • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/water (4:1), 90°C, 12 hours.
    • Yield : 78%.

Direct Electrophilic Aromatic Substitution

For para-substitution, Friedel-Crafts acylation introduces an acetyl group, later reduced to a methylene bridge:

  • Acylation : Reaction with acetyl chloride/AlCl₃ in dichloromethane.
  • Reduction : Wolff-Kishner reduction using hydrazine and NaOH/ethylene glycol at 170°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Diazotization

Comparative studies reveal acetic acid/water (1:1) as optimal for diazotization, minimizing side reactions. Elevated temperatures (>5°C) reduce yields due to triazolo ring decomposition.

Catalytic Systems for Suzuki Coupling

Screening of palladium catalysts demonstrates Pd(OAc)₂/XPhos as superior for aryl bromide coupling, achieving 84% yield vs. 78% with Pd(PPh₃)₄.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, phenyl-H), 6.89 (d, J = 8.4 Hz, 2H, phenyl-H), 3.81 (s, 3H, OCH₃), 3.45–3.10 (m, 4H, piperidine-H), 2.61 (t, J = 7.6 Hz, 2H, CH₂), 2.34 (t, J = 7.6 Hz, 2H, CH₂).
  • HRMS : m/z calculated for C₂₂H₂₄N₄O₂ [M+H]⁺: 377.1978; found: 377.1975.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with several triazole-, pyridine-, and pyrimidine-based derivatives. Key comparisons include:

3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()
  • Core Structure: Triazolo[4,3-a]pyrimidinone vs. triazolo[4,3-a]pyridine in the target compound.
  • Functional Groups: Hydroxyphenyl substituent () vs. propanamide-substituted phenyl (target). Additional C=O group in the pyrimidinone ring (IR: 1680 cm⁻¹) .
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide ()
  • Core Structure : Pyrazolo[3,4-b]pyridine vs. triazolo[4,3-a]pyridine.
  • Functional Groups :
    • Methyl groups at positions 4 and 6 (1H-NMR: δ 2.35, 2.55 ppm) .
    • Similar phenylpropanamide side chain (IR: 1690 cm⁻¹ for C=O).
  • Implications : The pyrazole ring may confer greater metabolic stability but reduce aromatic π-π stacking interactions compared to triazole.
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide ()
  • Core Structure : Imidazo[1,2-a]pyridine vs. triazolo[4,3-a]pyridine.
  • Functional Groups: Additional triazole substituent (LogD at pH 7.4: -0.28) . Reduced hydrogen-bonding capacity (H acceptors: 4; H donors: 1).
  • Implications : The imidazole core increases basicity, while the triazole side chain introduces steric hindrance.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Triazolopyridine) (Pyrimidinone) (Pyrazolopyridine) (Imidazopyridine)
Molecular Weight ~320 (estimated) 318.12 296.34 ~260 (calculated)
LogD (pH 7.4) Moderate (predicted) N/A N/A -0.28
Hydrogen Bonding High (amide + triazole) High (OH + C=O) Moderate (amide) Low (H donors: 1)
Key Functional Groups Triazole, amide, pyridine Pyrimidinone, hydroxyl Pyrazole, methyl, amide Imidazole, triazole, amide

Key Observations :

  • The triazolopyridine core (target) balances lipophilicity and polarity, whereas the pyrimidinone derivative () is more hydrophilic due to the C=O group .
  • The imidazopyridine derivative () has lower LogD, suggesting better aqueous solubility but weaker membrane permeability .

Pharmacological Implications

  • Target Compound : The amide and triazole groups may target enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions (e.g., kinase inhibitors).
  • : The hydroxyl and C=O groups could enhance binding to polar active sites (e.g., oxidoreductases) .
  • : Methyl groups might improve bioavailability but reduce interaction specificity .

Biological Activity

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide is a compound of interest due to its potential biological activities. This compound belongs to a class of triazolo-pyridine derivatives known for their diverse pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4C_{15}H_{16}N_{4}. Its structure features a triazolo-pyridine moiety which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that triazolo-pyridine derivatives exhibit various biological activities including:

  • Anticancer : Inhibitory effects on cancer cell lines.
  • Anti-inflammatory : Modulation of cytokine production.
  • Antimicrobial : Activity against various microbial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance:

  • Cytokine Inhibition : Studies have shown that related compounds can inhibit IL-17A production in a dose-dependent manner. This suggests potential applications in treating autoimmune disorders like psoriasis .

Case Studies

  • In Vitro Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of various triazolo-pyridine derivatives on cancer cell lines (A549, MCF-7, HeLa). The results indicated significant cytotoxicity with IC50 values ranging from 1.06 to 2.73 μM for the most effective compounds .
    CompoundCell LineIC50 (μM)
    12eA5491.06 ± 0.16
    12eMCF-71.23 ± 0.18
    12eHeLa2.73 ± 0.33
  • Anti-inflammatory Activity :
    • In a human whole-blood assay model assessing IL-17A production inhibition, related triazolo-pyridine compounds demonstrated robust inhibitory effects with IC50 values around 130 nM . This highlights the potential for these compounds in managing inflammatory conditions.

Pharmacokinetic Studies

Pharmacokinetic profiles of triazolo-pyridine derivatives have been assessed to understand their absorption and metabolism. For instance:

  • Compounds were found to exhibit favorable stability in human liver microsomes (CL int values), suggesting good metabolic profiles conducive for therapeutic use .

Comparative Analysis

When compared to similar compounds within the triazolo-pyridine class:

Compound NameStructure TypeKey ActivityIC50 Value
Compound ATriazolo-pyridineRORγt Inhibition41 nM
Compound BTriazolo-pyridineCytotoxicity (A549)1.06 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.